2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid
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Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative . The Fmoc group is a common protective group used in peptide synthesis. The compound has a molecular weight of 341.36 .
Molecular Structure Analysis
The compound has a linear formula of C19H19NO5 . It contains a fluorenyl group attached to a carbonyl group, which is then linked to a morpholine ring via a methoxy group .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid' involves the protection of the hydroxyl group of morpholine, followed by the alkylation of the protected morpholine with 2-bromoacetic acid. The resulting intermediate is then deprotected to yield the target compound.", "Starting Materials": [ "Morpholine", "9H-Fluorene-9-methanol", "Methanesulfonyl chloride", "Sodium hydroxide", "2-Bromoacetic acid", "Diisopropylethylamine", "Triethylamine", "N,N-Dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Morpholine is treated with methanesulfonyl chloride and sodium hydroxide to yield the corresponding mesylate intermediate.", "The mesylate intermediate is then reacted with 9H-fluorene-9-methanol in the presence of diisopropylethylamine and triethylamine to yield the protected morpholine intermediate.", "The protected morpholine intermediate is then reacted with 2-bromoacetic acid in the presence of N,N-dimethylformamide to yield the desired intermediate.", "The desired intermediate is then deprotected by treatment with sodium hydroxide in methanol and ethyl acetate to yield the target compound, 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid." ] } | |
CAS No. |
2384564-42-3 |
Molecular Formula |
C22H23NO6 |
Molecular Weight |
397.4 |
Purity |
95 |
Origin of Product |
United States |
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